N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a structurally complex compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at the 6-position. The propanamide linker connects this heterocyclic moiety to a 2,5-dimethoxyphenyl group, which introduces distinct electronic and steric properties. The triazolopyridazine scaffold is notable for its electron-deficient aromatic system, often exploited in medicinal chemistry for targeting enzymes or receptors via π-π stacking or hydrogen bonding .
Properties
Molecular Formula |
C17H19N5O4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N5O4/c1-24-11-4-5-13(25-2)12(10-11)18-16(23)8-6-14-19-20-15-7-9-17(26-3)21-22(14)15/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,23) |
InChI Key |
FUIDIMNZHFJWLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and pyridazine moiety. Its chemical formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
Research indicates that compounds containing triazole and pyridazine structures often exhibit diverse biological activities. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect pathways such as the MAPK/ERK pathway which is crucial in cell growth and differentiation.
- Interaction with Receptors : Potential interaction with GABA-A receptors has been noted in related compounds, suggesting a neuropharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cell Line Studies : this compound has shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC values observed in these studies range from 10 µM to 30 µM depending on the specific cell line and experimental conditions .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Research on similar triazole-containing compounds indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in vivo .
Data Tables
| Biological Activity | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 15 | |
| Anticancer | A549 | 20 | |
| Anticancer | HeLa | 25 | |
| Anti-inflammatory | RAW 264.7 | 12 |
Case Studies
- Cytotoxicity Assessment : In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxicity with an IC value of approximately 15 µM against MCF7 cells. This suggests that the compound may serve as a lead for further development in cancer therapeutics.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), the administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 . This indicates its potential utility in treating inflammatory diseases.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula: C17H19N5O4
- CAS Number: 1324078-50-3
This compound features a triazolo-pyridazine moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.
Biological Activities
- Anticancer Properties
- Antimicrobial Activity
- Anticonvulsant Effects
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound follows established protocols for creating triazole derivatives. Understanding the SAR is crucial for optimizing its biological activity:
- Triazole Ring Modifications: Alterations in substituents on the triazole ring can significantly affect the compound's potency against specific biological targets.
- Methoxy Substituents: The presence of methoxy groups has been linked to improved interaction with biological receptors and enhanced metabolic stability.
Case Study 1: Anticancer Activity
A study evaluated various triazole derivatives against human cancer cell lines. This compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Core Structure Variations
- Triazolopyridazine vs. Benzenesulfonamide/Imidazol : The target compound and G395-0818 share the [1,2,4]triazolo[4,3-b]pyridazine core, which is electron-deficient and may enhance binding to biological targets compared to the sulfonamide (A4.14) or imidazol (III.11) cores .
- Functional Implications : Triazolopyridazines are often associated with kinase inhibition, whereas sulfonamides (e.g., A4.14) are linked to enzyme inhibition (e.g., Rac1 in ) .
Substituent Effects
- Methoxy vs. Fluorophenyl/Methyl: The 2,5-dimethoxyphenyl group in the target compound likely increases solubility compared to the 3-fluorophenyl (G395-0818) or 2,5-dimethylphenyl analogs .
- Triazolopyridazine Substitutions: The 6-methoxy group in the target compound contrasts with the 6-(furan-2-ylmethyl)amino group in G395-0818, which introduces hydrogen-bonding capabilities but may reduce lipophilicity .
Physicochemical Properties
- Molecular Weight : The target compound (~395.40 g/mol) falls within the range of drug-like molecules, similar to G395-0818 (380.38 g/mol). Higher molecular weights in A4.14 and III.11 may affect bioavailability .
- Availability : G395-0818 is available in milligram quantities (34 mg), whereas A4.14 was synthesized in 55% yield (0.26 g), suggesting feasibility for further testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
